![molecular formula C23H19ClFNO3 B5908536 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as LFM-A13 and is a selective inhibitor of the protein tyrosine phosphatase SHP-1.
Mécanisme D'action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide involves the inhibition of SHP-1 activity. SHP-1 is a negative regulator of various cell signaling pathways, including the JAK/STAT pathway, which plays a crucial role in regulating immune responses. Inhibition of SHP-1 activity by LFM-A13 results in the activation of the JAK/STAT pathway, leading to increased immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide have been extensively studied. This compound has been shown to increase immune responses by activating the JAK/STAT pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, LFM-A13 has been studied for its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a selective inhibitor of SHP-1, making it a useful tool for studying SHP-1 signaling pathways. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it may have off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide. One area of research is the development of more selective inhibitors of SHP-1 that do not have off-target effects. Another area of research is the exploration of the potential therapeutic applications of this compound in cancer, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of LFM-A13 and its effects on various cell signaling pathways.
Méthodes De Synthèse
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide involves the reaction of 4-chlorobenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with 4-fluoroaniline and acryloyl chloride to yield the final product.
Applications De Recherche Scientifique
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of SHP-1, which is a protein tyrosine phosphatase that plays a crucial role in regulating cell signaling pathways. This compound has been studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-22-14-16(5-13-23(27)26-20-10-8-19(25)9-11-20)4-12-21(22)29-15-17-2-6-18(24)7-3-17/h2-14H,15H2,1H3,(H,26,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXQVILZDGHEPR-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

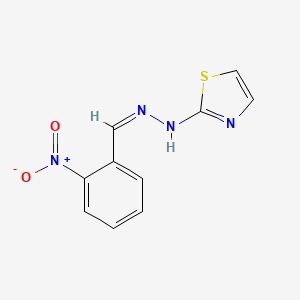
![N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)
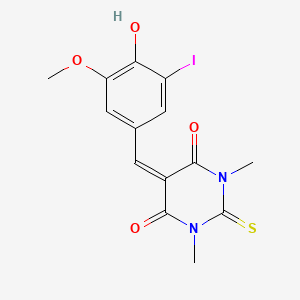
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B5908480.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)
![3-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5908491.png)
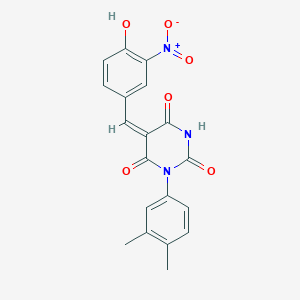
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
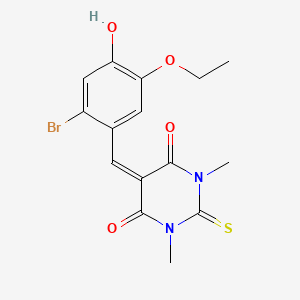
![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)
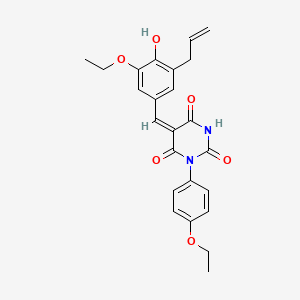
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)